pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu

Description

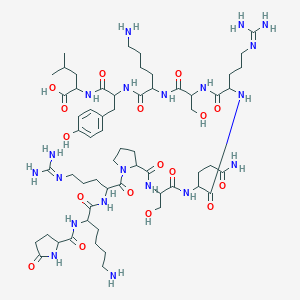

The peptide pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu (CAS: 136132-68-8), also designated as MBP 4-14 or [PYR⁴]-MBP (4-14), is a fragment derived from myelin basic protein (MBP), a critical component of the myelin sheath in the central nervous system . Its sequence begins with an N-terminal pyroglutamic acid (pGlu), followed by a chain rich in basic residues (Lys, Arg) and structural motifs (Pro, Ser). This peptide is implicated in autoimmune responses, particularly in conditions like multiple sclerosis, where MBP fragments may act as antigenic targets .

Properties

IUPAC Name |

2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[6-amino-2-[(5-oxopyrrolidine-2-carbonyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H100N20O17/c1-32(2)28-42(58(96)97)77-53(91)41(29-33-15-17-34(83)18-16-33)76-49(87)36(11-4-6-24-62)73-54(92)43(30-81)78-50(88)37(12-7-25-68-59(64)65)72-52(90)39(19-21-46(63)84)74-55(93)44(31-82)79-56(94)45-14-9-27-80(45)57(95)40(13-8-26-69-60(66)67)75-48(86)35(10-3-5-23-61)71-51(89)38-20-22-47(85)70-38/h15-18,32,35-45,81-83H,3-14,19-31,61-62H2,1-2H3,(H2,63,84)(H,70,85)(H,71,89)(H,72,90)(H,73,92)(H,74,93)(H,75,86)(H,76,87)(H,77,91)(H,78,88)(H,79,94)(H,96,97)(H4,64,65,68)(H4,66,67,69) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRPGVVPXJBQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H100N20O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391275 | |

| Record name | pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1373.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136132-68-8 | |

| Record name | pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of [Pyr4]-Myelin Basic Protein (4-14) is the Protein Kinase C (PKC) family. PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Mode of Action

[Pyr4]-Myelin Basic Protein (4-14) interacts with its target, PKC, by acting as a substrate for the enzyme. This interaction leads to the phosphorylation of the compound, which can result in a variety of changes within the cell, including alterations in protein function, cellular localization, and interaction with other proteins.

Biochemical Pathways

The interaction of [Pyr4]-Myelin Basic Protein (4-14) with PKC is part of a larger biochemical pathway involving signal transduction. When PKC is activated, it can phosphorylate a variety of target proteins, leading to the activation or deactivation of these proteins and affecting various cellular processes such as cell growth, differentiation, and apoptosis.

Result of Action

The phosphorylation of [Pyr4]-Myelin Basic Protein (4-14) by PKC can have a variety of effects at the molecular and cellular levels. These effects can include changes in protein function, cellular localization, and interaction with other proteins. The specific effects would depend on the particular cellular context and the other proteins involved.

Action Environment

The action of [Pyr4]-Myelin Basic Protein (4-14) can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules that can interact with the compound or its target, PKC

Biological Activity

pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu, often abbreviated as pGlu-Lys-Arg, is a peptide with a sequence that suggests potential biological significance. This compound has been studied for its roles in various physiological processes, including its involvement in signaling pathways, enzyme interactions, and therapeutic applications.

- Molecular Formula : C₆₃H₈₉N₁₈O₁₄

- Molecular Weight : 1373.6 g/mol .

- Structure : The peptide consists of multiple amino acids, including proline and arginine residues, which are known to play critical roles in biological activity.

The biological activity of pGlu-Lys-Arg involves several mechanisms:

- Enzyme Interaction :

-

Cell Signaling :

- The presence of specific amino acids like arginine and lysine suggests that the peptide could interact with receptors or proteins involved in cell signaling.

- Its structure allows for potential binding to G-protein coupled receptors (GPCRs), which are crucial in transmitting signals from outside the cell to the inside .

- Therapeutic Applications :

Biological Activities

The biological activities associated with pGlu-Lys-Arg can be summarized as follows:

Case Studies and Research Findings

- Cancer Therapeutics :

- PKC Modulation :

- Peptide Radioligands :

Scientific Research Applications

pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu exhibits a range of biological activities that make it valuable in research and therapeutic contexts.

Antitumor Activity : Research indicates that peptides similar to this compound may possess antitumor properties. For instance, studies have shown that certain amino acid sequences can inhibit tumor cell proliferation through ribonucleolytic activity, which is essential for cytotoxic effects against cancer cells .

Neuroprotective Effects : The sequence of this peptide suggests potential neuroprotective roles. Peptides with similar structures have been implicated in modulating neuroinflammation and protecting neuronal cells from apoptosis, indicating a possible application in neurodegenerative diseases .

Pharmaceutical Formulations

The stability and solubility of this compound make it suitable for pharmaceutical formulations:

Liposomal Delivery Systems : The incorporation of this peptide into liposomal formulations can enhance the delivery of therapeutic agents by improving their bioavailability. Liposomes can encapsulate peptides, allowing for sustained release and targeted delivery to specific tissues, which is particularly beneficial in cancer therapy .

Peptide-Based Drugs : This compound can serve as a lead structure for developing peptide-based drugs, leveraging its biological activity to design analogs with enhanced potency and selectivity against specific targets in disease pathways .

Research and Diagnostic Applications

This compound has found utility in various research applications:

Biomarker Discovery : Peptides with similar sequences are often investigated as potential biomarkers for diseases. Their presence or concentration in biological fluids can provide insights into disease states, aiding in early diagnosis and monitoring of treatment responses .

Analytical Techniques : This peptide can be used as a standard in analytical methods such as mass spectrometry or high-performance liquid chromatography (HPLC) for the quantification of similar peptides in complex biological samples .

Case Studies

Several studies highlight the practical applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated significant cytotoxic effects against specific cancer cell lines when administered at certain concentrations. |

| Study 2 | Neuroprotection | Showed reduction in neuronal cell death in models of neurodegeneration, suggesting protective mechanisms mediated by this peptide. |

| Study 3 | Drug Delivery | Evaluated the effectiveness of liposomal formulations containing this peptide, resulting in enhanced therapeutic outcomes compared to free drug administration. |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Table 1: Key Features of pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu and Analogous Peptides

Mechanistic Insights

(a) Receptor Interactions and Signaling Pathways

- The Pro and Ser residues may stabilize β-turns or phosphorylation sites, influencing antigen presentation .

- SFLLRNPNDKYEPF : Mimics thrombin’s proteolytic activation of the PAR-1 receptor. Its Arg and Lys residues are critical for receptor binding, stimulating phospholipase C (PLC) and calcium signaling in mesangial cells .

- Leu-Lys-Pro (LKP) : Binds to ACE’s S1 pocket via hydrophobic interactions (Leu) and hydrogen bonding (Lys, Pro), inhibiting angiotensin II production .

(b) Stability and Bioavailability

- The pGlu modification in the target peptide and Dogfish ACTH enhances resistance to aminopeptidase degradation . In contrast, Leucine Enkephalin (smaller, lipophilic) crosses cell membranes more efficiently but is rapidly cleaved in vivo .

- LKP ’s low molecular weight (~370 Da) improves bioavailability but limits binding affinity (Ka = ~10³ M⁻¹), whereas larger peptides like SFLLRNPNDKYEPF (~1,925 Da) exhibit higher receptor specificity .

(a) Immunological Relevance

- The target peptide’s role in autoimmune demyelination contrasts with Dogfish ACTH , which regulates steroidogenesis. Both, however, share Pro-rich regions that may influence structural stability .

- SFLLRNPNDKYEPF and the target peptide both activate G-protein-coupled receptors (GPCRs), but the latter’s lack of Phe-Leu motifs (critical for thrombin receptor activation) suggests divergent signaling outcomes .

(b) Therapeutic Potential

- LKP ’s ACE inhibition (IC₅₀ = 0.318 µM) highlights its utility in hypertension management, while the target peptide’s antigenicity underscores its relevance in autoimmune disease research .

- Leucine Enkephalin and the target peptide both interact with lipid membranes, but the latter’s charged residues limit passive diffusion, necessitating targeted delivery systems .

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with the selection of a resin suitable for Fmoc (fluorenylmethyloxycarbonyl)-based chemistry. Wang or Rink amide resins are commonly employed for C-terminal carboxylate or amide peptides, respectively. For pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu, which terminates in a leucine residue with a free carboxyl group, a Wang resin pre-loaded with the C-terminal leucine is typically used. The resin’s loading capacity (0.2–0.8 mmol/g) directly impacts scale, with higher loading resins preferred for milligram-scale synthesis.

Sequential Amino Acid Coupling

Each residue is coupled sequentially from the C- to N-terminus using Fmoc-protected amino acids. The peptide’s sequence introduces challenges due to multiple arginine and lysine residues, which require orthogonal side-chain protection:

-

Arginine : Protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups.

-

Lysine : Alloc (allyloxycarbonyl) or Mtt (4-methyltrityl) groups are used to enable selective deprotection for side-chain modifications.

-

Serine and Glutamine : Protected with tBu (tert-butyl) and Trt (trityl) groups, respectively.

Coupling reactions employ activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) with HOBt (hydroxybenzotriazole) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide). Typical coupling times range from 30 to 90 minutes, with double couplings recommended for sterically hindered residues like arginine.

Table 1: Representative Coupling Conditions for Key Residues

| Residue | Activator System | Coupling Time | Side-Chain Protection |

|---|---|---|---|

| Arg | HBTU/HOBt/DIPEA | 90 min | Pbf |

| Lys | PyBOP/HOBt/DIPEA | 60 min | Alloc |

| Gln | HBTU/HOBt/DIPEA | 45 min | Trt |

Deprotection and Cleavage

After assembly, the peptide-resin undergoes cleavage using a mixture of TFA (trifluoroacetic acid), water, and triisopropylsilane (95:2.5:2.5 v/v) to remove side-chain protections and release the peptide from the resin. The presence of multiple basic residues necessitates extended cleavage times (3–4 hours) to ensure complete deprotection. For peptides containing pyroglutamic acid (pGlu) at the N-terminus, cyclization is achieved post-synthesis by treating the linear peptide with glacial acetic acid at 50°C for 12 hours.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water with 0.1% TFA. The target peptide’s hydrophobicity (predicted LogP = -3.2) necessitates a shallow gradient (5–35% acetonitrile over 60 minutes) for optimal resolution. Post-purification, lyophilization yields the peptide as a white powder, with storage recommendations of ≤-20°C in lyophilized form.

Mass Spectrometry and Purity Assessment

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight (observed m/z: 1373.6 ± 0.2 Da), aligning with theoretical calculations. Analytical HPLC at 214 nm typically reveals purity >95%, with minor impurities attributed to deletion sequences or incomplete deprotection.

Challenges and Optimization Strategies

Aggregation and Solubility Issues

The high density of basic residues (4 lysine, 2 arginine) promotes aggregation during synthesis. This is mitigated by:

Side Reactions and Byproduct Formation

Aspartimide formation at Ser-Asp motifs is minimized by adding 0.1 M HOBt to the cleavage cocktail. Racemization at serine residues, detected via chiral HPLC, is suppressed by coupling at 0°C.

Comparative Analysis of Synthesis Protocols

A 2017 protocol for RNA oligonucleotides highlights the universality of SPPS techniques, with modifications such as microwave-assisted synthesis reducing coupling times by 50%. The liraglutide synthesis patent further demonstrates the scalability of SPPS for peptides with lipid modifications, offering insights into large-scale production (10–30 mmol) of pGlu-containing peptides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.